molecular formula C9H12N2O B1331664 2,4-Dimethylphenylurea CAS No. 2990-02-5

2,4-Dimethylphenylurea

Cat. No. B1331664
CAS RN: 2990-02-5
M. Wt: 164.2 g/mol
InChI Key: GKEHHLJOYZDXMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves interactions with other chemical groups. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate is achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Similarly, the synthesis of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods suggest that the synthesis of 2,4-Dimethylphenylurea could also involve specific interactions and conditions tailored to its chemical structure.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as single crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate shows a slightly distorted square-planar arrangement of the central four-membered ring . The isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized by X-ray single crystal diffraction, revealing their molecular crystals and the organization of their steric hindrance . These findings provide a basis for understanding the molecular structure of 2,4-Dimethylphenylurea, which may also exhibit unique geometric arrangements due to its substituents.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2,4-Dimethylphenylurea, but they do provide information on the reactivity of similar compounds. For instance, kinetic investigations of the substitution reactions in aqueous solutions for the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlate with their stereo-chemical characteristics . This suggests that the reactivity of 2,4-Dimethylphenylurea could also be influenced by its stereochemistry and electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are inferred from their molecular and crystal structures. The natural bond orbital population analysis and the effect of hyperconjugative interactions are determined for dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate . The crystal packing is influenced by hydrogen bonding and van der Waals interactions . For the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, the hydrogen bonds of the C-H⋯O type are significant, and the charge density on electronegative atoms correlates with intramolecular hydrogen bonds . These insights can be extrapolated to predict the physical and chemical properties of 2,4-Dimethylphenylurea, such as its potential for hydrogen bonding and the influence of its electronic structure on its reactivity and stability.

Scientific Research Applications

  • Fine Chemicals

    • 2,4-Dimethylphenylurea is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry and sold for more than $10 per kg .
  • Synthesis Routes

    • 2,4-Dimethylphenylurea can be used in various synthesis routes. The details of these synthesis routes and their outcomes are not specified in the source.
  • Electrophoresis, Western Blotting and ELISA

    • 2,4-Dimethylphenylurea might be used in procedures like electrophoresis, Western blotting, and ELISA . These are common methods in molecular biology and biochemistry. Electrophoresis is used to separate proteins or nucleic acids based on size. Western blotting is used to detect specific proteins in a sample, and ELISA is used to detect the presence of a substance, often in a liquid sample .
  • Proteomics Research

    • 2,4-Dimethylphenylurea can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in conjunction with genomics (the study of the genome) and transcriptomics (the study of the transcriptome) to provide a comprehensive overview of an organism’s biology .
  • Agriculture

    • There is a study that investigated the effects of low-dose applications of 2,4-D on cucumber and cantaloupe . The study found that early-season injury from the herbicide could reduce yields, but the quantity of herbicide residue detected in the fruit was most influenced by the time interval between the off-target incident and sampling .
  • Raw Material Sourcing

    • 2,4-Dimethylphenylurea can be used as a raw material in various applications . Nordmann, a global sourcing specialist, can supply 2,4-Dimethylphenylurea for various applications .

Safety And Hazards

2,4-Dimethylphenylurea is classified as an irritant . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While 2,4-Dimethylphenylurea is used in proteomics research , specific future directions for this compound are not provided in the sources.

properties

IUPAC Name

(2,4-dimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHHLJOYZDXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357460
Record name 2,4-Dimethylphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylphenylurea

CAS RN

2990-02-5
Record name 2,4-Dimethylphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-XYLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CS Dean, DS Tarbell - The Journal of Organic Chemistry, 1971 - ACS Publications
Nucleophilic attack by amines on di-ferf-butyl dithiol tricarbonate and di-ferf-butyl tricarbonate is shown to take place at the central carbonyl group. Primary aromatic amines give rise to …
Number of citations: 24 pubs.acs.org
MR Didgikar - 2009 - dspace.ncl.res.in
Catalysis has its implication in many fields, which include industry, energy, environment, and life sciences. Chemical industry has been one of the major economic activities in this …
Number of citations: 0 dspace.ncl.res.in

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